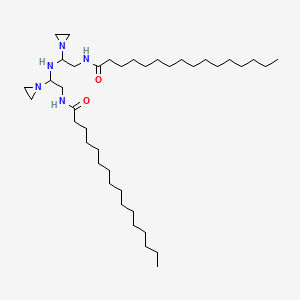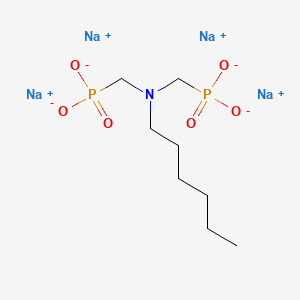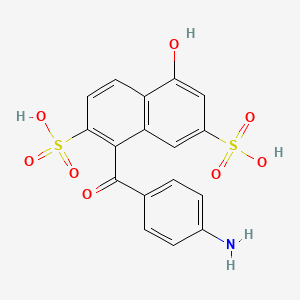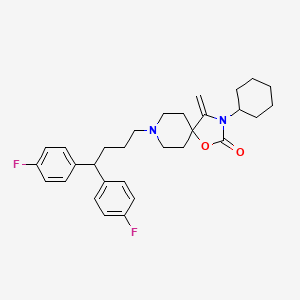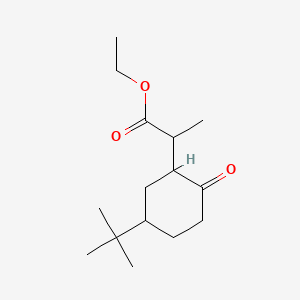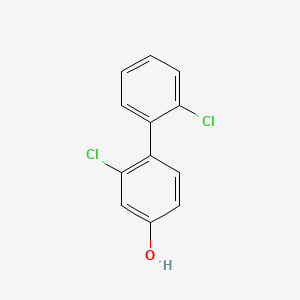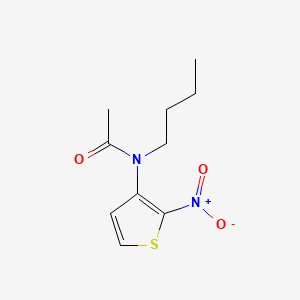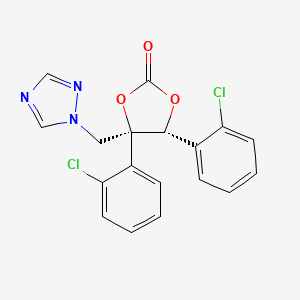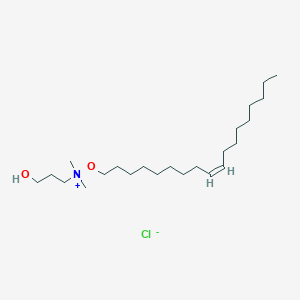
3-Allyl-1-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 299-126-9, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use as an explosive. It is a yellow, odorless solid that is relatively stable compared to other high explosives. This compound has been extensively used in military applications and industrial processes due to its explosive properties.
准备方法
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene reacts with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.
Dinitration: Mononitrotoluene undergoes further nitration to form dinitrotoluene.
Trinitration: Dinitrotoluene is nitrated once more to produce 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and acid concentrations to ensure the desired nitration level is achieved without causing unwanted side reactions.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process involves continuous flow reactors to handle large volumes of reactants and products. Safety measures are critical due to the explosive nature of the compound, and the production facilities are designed to minimize the risk of accidental detonation.
化学反应分析
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of various aminotoluenes.
Oxidation: Oxidation reactions can produce nitro derivatives and other oxidized products.
Substitution: Electrophilic substitution reactions can occur, leading to the formation of different substituted toluenes.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a catalyst, such as palladium on carbon, or chemical reductants like iron and hydrochloric acid.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid are used under controlled conditions.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products
Reduction: Aminotoluenes and other reduced derivatives.
Oxidation: Nitro derivatives and oxidized products.
Substitution: Substituted toluenes with various functional groups.
科学研究应用
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: Used as a standard explosive in various chemical studies and experiments.
Biology: Studied for its effects on biological systems and its potential environmental impact.
Industry: Widely used in mining, construction, and demolition due to its explosive properties.
作用机制
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves breaking the nitrogen-oxygen bonds, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid gas formation creates a high-pressure shock wave, resulting in an explosion.
相似化合物的比较
2,4,6-trinitrotoluene is often compared with other explosives such as:
Nitroglycerin: More sensitive to shock and friction, making it less stable than 2,4,6-trinitrotoluene.
RDX (Research Department Explosive): More powerful than 2,4,6-trinitrotoluene but also more difficult to handle safely.
PETN (Pentaerythritol tetranitrate): Similar in power to RDX but more stable than nitroglycerin.
The uniqueness of 2,4,6-trinitrotoluene lies in its balance of stability and explosive power, making it a preferred choice for many military and industrial applications.
属性
CAS 编号 |
93856-92-9 |
|---|---|
分子式 |
C13H17N3O4S |
分子量 |
311.36 g/mol |
IUPAC 名称 |
1-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C13H17N3O4S/c1-2-7-14-13(21)15-11(8-17)12(18)9-3-5-10(6-4-9)16(19)20/h2-6,11-12,17-18H,1,7-8H2,(H2,14,15,21) |
InChI 键 |
TWJSRGVAULVARB-UHFFFAOYSA-N |
规范 SMILES |
C=CCNC(=S)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


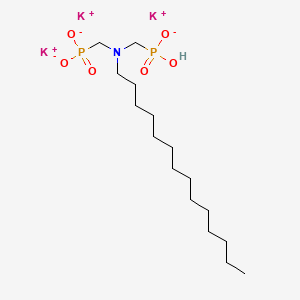
![[2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride](/img/structure/B12685743.png)
